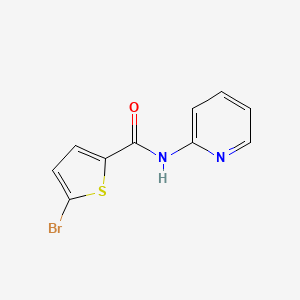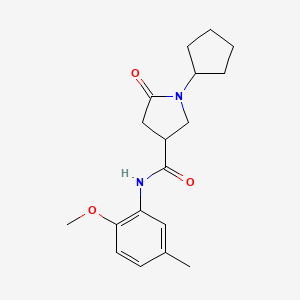![molecular formula C21H24N4O3S B4621826 N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)
N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide involves multi-step chemical reactions. For example, derivatives of acetamide, such as those incorporating 4-methoxybenzyl and triazole rings, can be synthesized from simpler precursors. The precursor molecules can undergo reactions like [11C]-methylation, offering insights into potential synthesis pathways for related compounds (Prabhakaran et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features complex heterocyclic systems, such as triazoles, which are known for their diverse pharmaceutical activities. These structures can be elucidated using techniques like NMR, MS, and X-ray crystallography, providing detailed insights into their three-dimensional conformation and potential interaction sites with biological targets (Alotaibi et al., 2018).
Chemical Reactions and Properties
Compounds with the acetamide group exhibit a variety of chemical reactions, influenced by the substituents on the aromatic rings and the heterocyclic components. They can participate in nucleophilic substitution, addition reactions, or serve as intermediates in the synthesis of more complex molecules. The presence of methoxy and phenyl groups could affect the reactivity and the stability of the compound (Sakai et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure, particularly the functional groups and their arrangement, affecting the compound's phase behavior, stability, and solubility in different solvents (Gerson López et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are influenced by the compound's functional groups. For instance, the acetamide group can engage in hydrogen bonding, influencing the compound's interaction with biological molecules or solvents. The presence of methoxy and phenyl groups can also modulate the electronic distribution within the molecule, affecting its chemical behavior (Sarkar & Sucheck, 2011).
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Studies : A study by Sakai et al. (2022) discussed the use of similar compounds in the synthesis of pharmaceutical products. They explored p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as reagents for N-alkylacetamide and carbamates. These compounds are crucial in synthesizing natural and pharmaceutical products, demonstrating their application in drug development and chemical synthesis (Sakai et al., 2022).
Radiopharmaceutical Development : Prabhakaran et al. (2006) utilized a related compound in the development of imaging probes for 5-HT2A receptors. Their research involved labeling a potent 5-HT2A antagonist with carbon-11 for positron emission tomography (PET) studies, highlighting its application in neuroimaging and diagnostic radiology (Prabhakaran et al., 2006).
Enzyme Inhibitory Activities : Virk et al. (2018) synthesized compounds structurally similar to the specified compound and evaluated their inhibition potential against various enzymes. They found that some synthesized compounds showed good activity against enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Virk et al., 2018).
Anticancer Activity : Bekircan et al. (2008) synthesized derivatives of a related compound and evaluated them for anticancer activity. Their research contributes to the ongoing search for new anticancer agents, showcasing the compound's relevance in oncological research (Bekircan et al., 2008).
Antimicrobial and Antifungal Research : Studies by Krátký et al. (2017) and Siddiqui et al. (2006) investigated derivatives of similar compounds for their antimicrobial and antifungal activities. These findings are significant for the development of new antibiotics and treatments for fungal infections (Krátký et al., 2017), (Siddiqui et al., 2006).
Synthesis of Bioactive Metabolites : Sobolevskaya et al. (2007) isolated compounds related to the specified compound from marine actinobacteria, which were found to have cytotoxic activities. This research opens avenues for the exploration of marine organisms as sources of bioactive compounds (Sobolevskaya et al., 2007).
Propriétés
IUPAC Name |
2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-27-13-12-25-20(17-6-4-3-5-7-17)23-24-21(25)29-15-19(26)22-14-16-8-10-18(28-2)11-9-16/h3-11H,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGGRISVNWSQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)
![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)

![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4621803.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)
![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)
